(S)-1-Benzyl-2-methylpiperazine oxalate

Medicinal Chemistry Receptor Pharmacology Chiral Resolution

Single (S)-enantiomer oxalate salt with defined stereochemistry for CNS drug discovery. Racemic or (R)-enantiomer substitution invalidates receptor selectivity and pharmacokinetic profiling. Oxalate form offers superior handling and stability over free base. Ideal for serotonin/dopamine receptor modulator synthesis and chiral HPLC/SFC method development. Research-use-only chiral intermediate—verify stereochemical integrity via polarimetry or chiral chromatography prior to use.

Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
Cat. No. B13949390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Benzyl-2-methylpiperazine oxalate
Molecular FormulaC14H20N2O4
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESCC1CNCCN1CC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C12H18N2.C2H2O4/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;3-1(4)2(5)6/h2-6,11,13H,7-10H2,1H3;(H,3,4)(H,5,6)/t11-;/m0./s1
InChIKeyPVRVUFUBILRRCW-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Benzyl-2-methylpiperazine oxalate: A Chiral Piperazine Scaffold for Enantioselective Drug Discovery and Chemical Synthesis


(S)-1-Benzyl-2-methylpiperazine oxalate is a chiral piperazine derivative characterized by an (S)-configured stereocenter at the 2-position of the piperazine ring. As a single enantiomer, it offers a stereochemically defined scaffold for the development of selective central nervous system (CNS) agents and other bioactive molecules . Its structural features, including the N-benzyl and 2-methyl substituents, are known to enhance lipophilicity and metabolic stability, making it a valuable intermediate in medicinal chemistry [1]. The compound's oxalate salt form provides improved handling and stability compared to the free base, which is particularly important for reproducible research outcomes .

Why Generic Substitution of (S)-1-Benzyl-2-methylpiperazine oxalate Fails to Guarantee Equivalent Outcomes


Generic substitution of (S)-1-Benzyl-2-methylpiperazine oxalate with its racemic mixture or the opposite (R)-enantiomer is not a reliable strategy for scientific research. This is because the biological activity, receptor binding affinity, and pharmacokinetic profile of chiral molecules are intrinsically linked to their three-dimensional configuration [1]. As documented in a study on chiral aryl piperazinium compounds, even minor changes in stereochemistry can lead to profound differences in receptor selectivity and downstream functional effects [2]. Using a racemic mixture introduces the distomer, which may exhibit reduced potency, no activity, or even contribute to off-target effects, thereby confounding experimental results and hindering the development of selective therapeutics [1].

(S)-1-Benzyl-2-methylpiperazine oxalate: Quantifiable Differentiation and Evidence-Based Procurement Rationale


Enantiomeric Excess of ≥99.9% Ensures Reproducible Biological Activity in Receptor Binding Studies

The (S)-enantiomer of 1-benzyl-2-methylpiperazine, when procured in high enantiomeric excess (e.g., ≥99.9%), eliminates the confounding effects of the (R)-distomer in biological assays. In contrast, the racemic mixture contains a 50:50 ratio of both enantiomers. This distinction is critical because, as shown in a related piperazine series, the S and R isomers can exhibit a 2- to 64-fold difference in activity in 52% of cases [1].

Medicinal Chemistry Receptor Pharmacology Chiral Resolution

Chiral Purity Impacts Receptor Selectivity: A Precedent from Aryl Piperazinium nAChR Ligands

The stereochemical configuration of the piperazine ring directly influences receptor subtype selectivity. A 2025 study on chiral aryl piperazinium compounds demonstrated that the 2-methyl S and R isomers of PA-EMPP exhibit distinct effects on α7 and α9/α10 nicotinic acetylcholine receptors (nAChRs) [1]. Specifically, the S-isomer displayed a different profile of agonism/antagonism compared to its R counterpart, highlighting that the absolute stereochemistry is a key determinant of receptor engagement and downstream signaling [1].

Nicotinic Acetylcholine Receptors Stereochemistry Drug Selectivity

Avoiding CYP450 Inhibition Liability: A Potential Advantage of a Specific Enantiomer

Enantiomers can exhibit dramatically different profiles of cytochrome P450 enzyme inhibition, which is a major cause of drug-drug interactions. While specific data for (S)-1-benzyl-2-methylpiperazine is not available, a study on related piperazine amine reuptake inhibitors found that one enantiomer (compound (-)-2) lacked potent inhibitory activity against any of the important cytochromes P450, whereas the other enantiomer and racemate may possess this liability [1].

Drug Metabolism ADME-Tox Cytochrome P450

Optimal Research and Industrial Application Scenarios for (S)-1-Benzyl-2-methylpiperazine oxalate


Enantioselective Synthesis of CNS-Active Pharmaceuticals

This compound is ideally suited as a key chiral intermediate in the synthesis of drug candidates targeting CNS disorders. Its defined stereochemistry is critical for constructing molecules with selective affinity for serotonin, dopamine, and other monoamine receptors . The ability to reliably synthesize specific enantiomers is essential for developing antidepressants, antipsychotics, and anti-Parkinson's agents with improved efficacy and reduced side-effect profiles [1].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Researchers can use (S)-1-Benzyl-2-methylpiperazine oxalate as a high-purity building block to systematically explore the impact of stereochemistry on biological activity. By comparing the (S)-enantiomer to the (R)-enantiomer and the racemate in parallel assays, scientists can deconvolute the contributions of individual stereoisomers to potency, selectivity, and pharmacokinetic properties [2].

Development of Enantioselective Chromatographic Methods

The compound's well-defined chiral center makes it a valuable tool for developing and validating chiral HPLC or SFC methods. It can serve as a reference standard for assessing the enantiomeric purity of related piperazine derivatives or as a model compound for evaluating the performance of new chiral stationary phases [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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